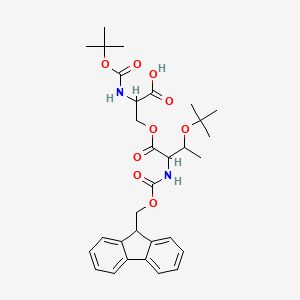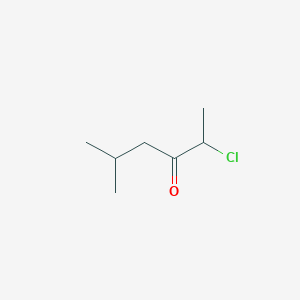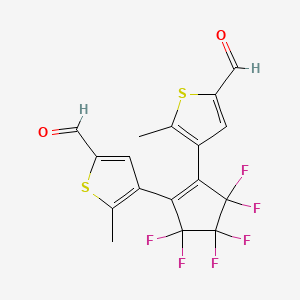
1,2-Bis(5'-formyl-2'-methylthien-3'-yl)perfluorocyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene is an organic compound with the chemical formula C17H10F6O2S2. It is a derivative of perfluorocyclopentene, featuring two 5’-formyl-2’-methyl-3’-thienyl functional groups. This compound is known for its hydrophobic nature and high thermal stability, making it useful in various applications, particularly in polymer materials. Additionally, it exhibits photochromic properties, meaning it can undergo structural changes when exposed to light, which makes it valuable in the development of photoresponsive materials, optical switches, and light-controlling devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene can be synthesized through several methods. One common approach involves chemically modifying perfluorocyclopentene to introduce the 5’-formyl-2’-methyl-3’-thienyl functional groups. This can be achieved through various chemical reactions, such as alkylation, acylation, or electrophilic addition reactions .
Industrial Production Methods
In industrial settings, the production of 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene typically involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques and equipment to ensure consistent quality. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formyl groups into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene primarily involves its photochromic properties. Upon exposure to ultraviolet (UV) light, the compound undergoes a reversible structural change from an open form to a closed form. This change alters its electronic and optical properties, enabling it to switch between different states. The process is reversible, and the compound can return to its original state upon exposure to visible light .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)hexafluorocyclopentene
- 4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
- 4,4’-(Hexafluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
Uniqueness
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene stands out due to its unique combination of high thermal stability, hydrophobicity, and photochromic properties. These characteristics make it particularly valuable in applications requiring materials that can respond to light and withstand harsh conditions .
Properties
Molecular Formula |
C17H10F6O2S2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
4-[3,3,4,4,5,5-hexafluoro-2-(5-formyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H10F6O2S2/c1-7-11(3-9(5-24)26-7)13-14(12-4-10(6-25)27-8(12)2)16(20,21)17(22,23)15(13,18)19/h3-6H,1-2H3 |
InChI Key |
TVHDYNKXSNXQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C=O)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15156284.png)
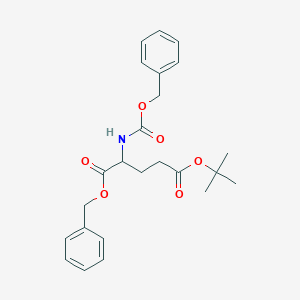
![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)
![4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15156321.png)

![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)
![3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15156330.png)
![2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B15156337.png)
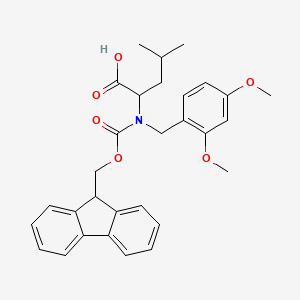
![[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B15156341.png)
![2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15156345.png)
